N1-Ethyl vs. N1-Hydrogen: Reduced Hydrogen-Bond Donor Count Improves Membrane Permeability Predictions
The target compound's N1-ethyl substitution eliminates the indoline nitrogen hydrogen-bond donor (HBD) present in unsubstituted 2,3-dihydro-1H-indol-5-ol, reducing total HBD count from 2 to 1. This modification is quantifiable by comparing molecular descriptors derived from canonical SMILES structures [1].
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 1 HBD (phenolic OH only) |
| Comparator Or Baseline | 2,3-Dihydro-1H-indol-5-ol (CAS 172078-33-0): 2 HBD (phenolic OH + indoline NH) |
| Quantified Difference | Reduction of 1 HBD unit |
| Conditions | Derived from canonical SMILES: C1CN(CC)C2=C1C=C(C=C2)O (target free base) vs. C1CNC2=C1C=C(C=C2)O (comparator) |
Why This Matters
Reduced HBD count correlates with improved predicted passive membrane permeability, a key consideration for CNS-targeted tool compounds where blood-brain barrier penetration may be desired [1].
- [1] DrugMap/IDRB Lab. 2,3-Dihydro-1H-indol-5-ol structural data. CAS 172078-33-0. View Source
